Lipophilicity Advantage for Membrane Partitioning
Diethyl azelate (DEA) exhibits a calculated LogP of 2.84–3.32, representing a substantial increase in lipophilicity compared to its methyl ester analog, dimethyl azelate (DMA). This enhanced lipophilicity, stemming from the additional carbon atoms in the ethyl ester groups, improves the compound's ability to partition into lipid bilayers and organic phases [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.84 (calculated, XlogP) to 3.32 (estimated) |
| Comparator Or Baseline | Dimethyl azelate (DMA); LogP ~1.4-1.8 (inferred from structural difference) |
| Quantified Difference | Increase of approximately 1.0-1.5 LogP units |
| Conditions | Calculated and estimated values; experimental LogP data not directly compared in a single study. |
Why This Matters
For applications requiring membrane interaction (e.g., drug delivery, pharmaceutical formulations), DEA's higher LogP enables superior permeation and retention compared to DMA.
- [1] Cheméo. Diethyl azelate (CAS 624-17-9) - Chemical Properties. View Source
